![molecular formula C8H7BrClNO2 B2985269 2-(2-Bromo-4-chlorophenoxy)acetamide CAS No. 102065-98-5](/img/structure/B2985269.png)
2-(2-Bromo-4-chlorophenoxy)acetamide
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Overview
Description
2-(2-Bromo-4-chlorophenoxy)acetamide is an organic compound with the molecular formula C8H7BrClNO2. It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo-4-chlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenoxy)acetamide typically involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride, followed by the reaction with ammonia or an amine to form the acetamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenoxy)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetamides, while oxidation reactions can produce phenoxyacetic acids .
Scientific Research Applications
2-(2-Bromo-4-chlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenoxyacetic acid
- 2-Bromo-4-chlorophenol
- 2-Bromo-4-chlorophenoxyethanol
Uniqueness
2-(2-Bromo-4-chlorophenoxy)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Biological Activity
2-(2-Bromo-4-chlorophenoxy)acetamide is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a bromine atom and a chlorine atom on the phenoxy group, which contribute to its distinct chemical reactivity and biological interactions. Its molecular formula is C9H8BrClNO2, and it possesses both hydrophilic and lipophilic properties, making it suitable for various biological applications.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
In recent studies, this compound has shown promise as an antitumor agent. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways.
Case Study: MCF-7 Cell Line
- Concentration Tested : 10 µM to 100 µM
- Results :
- Significant reduction in cell viability at concentrations above 50 µM.
- Induction of apoptosis confirmed via flow cytometry.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways critical for cell survival.
- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
Toxicological Profile
While the compound exhibits promising biological activities, its safety profile is crucial for potential therapeutic applications. Preliminary toxicological assessments indicate moderate toxicity levels in mammalian models, necessitating further investigation into its safety margins.
Parameter | Observed Value |
---|---|
LD50 (rat) | >200 mg/kg |
Hepatotoxicity | Mild (observed at high doses) |
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZOHTMLLFZIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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